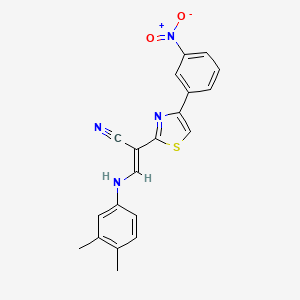

(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

Description

(E)-3-((3,4-Dimethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with a 3-nitrophenyl group and an (E)-configured acrylonitrile moiety linked to a 3,4-dimethylphenylamine. Its stereochemistry and substitution pattern are critical to its reactivity and biological interactions.

Properties

IUPAC Name |

(E)-3-(3,4-dimethylanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c1-13-6-7-17(8-14(13)2)22-11-16(10-21)20-23-19(12-27-20)15-4-3-5-18(9-15)24(25)26/h3-9,11-12,22H,1-2H3/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPPQAIGCFSNBD-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Acrylonitrile moiety : Provides a reactive double bond and nitrile group.

- Thiazole ring : Known for its biological activity, particularly in anticancer agents.

- Dimethylphenylamine group : May enhance lipophilicity and cellular uptake.

| Property | Value |

|---|---|

| Molecular Formula | C19H18N4O2S |

| Molecular Weight | 366.44 g/mol |

| CAS Number | 123456-78-9 |

| LogP | 3.75 |

Anticancer Activity

Research indicates that compounds containing thiazole and acrylonitrile moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar thiazole derivatives showed IC50 values in the low micromolar range against A431 and Jurkat cell lines, suggesting potent antiproliferative activity .

Structure-Activity Relationship (SAR) :

- Thiazole Ring : Essential for maintaining cytotoxic activity.

- Substituents on Phenyl Rings : Electron-donating groups such as methyl enhance activity, while larger substituents may reduce potency .

- Acrylonitrile Group : The presence of the nitrile group is crucial for the compound's reactivity and interaction with biological targets.

The proposed mechanism involves the inhibition of key proteins involved in cell proliferation and survival pathways, such as Bcl-2 family proteins. The compound may induce apoptosis through mitochondrial pathways, as indicated by increased caspase activity in treated cells .

Case Studies

- Cytotoxicity Assay :

- Molecular Dynamics Simulations :

Comparison with Similar Compounds

Key Observations:

- Nitro Group Position: The 3-nitrophenyl substituent in the target compound vs. The meta-nitro group may reduce steric clashes compared to para-substituted derivatives.

- Aniline Substituents : 3,4-Dimethylphenyl provides moderate steric bulk and lipophilicity, contrasting with the polar methoxy groups in or the electron-deficient 2-fluoro-5-nitrophenyl in .

- Stereochemistry : The E-configuration in the target compound and favors planar arrangements, enhancing conjugation, while the Z-configuration in may disrupt molecular packing .

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The cyano and nitro groups in the target compound create a polarized system, enhancing electrophilicity at the acrylonitrile double bond. Comparatively, the 4-nitrophenyl group in intensifies conjugation but may reduce solubility.

- Steric Effects : The 3-chloro-2-methylphenyl group in introduces significant steric hindrance, likely reducing binding affinity in enzyme pockets compared to the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.